molecular formula C16H12FNO2 B8554369 3-(3-Fluoro-4-methoxybenzylidene)-1,3-dihydroindole-2-one

3-(3-Fluoro-4-methoxybenzylidene)-1,3-dihydroindole-2-one

Cat. No. B8554369
M. Wt: 269.27 g/mol
InChI Key: DTGHMRRRPHKXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324267B2

Procedure details

A mixture of 1.33 g of indole-2-one (10 mmol), 1.54 g of 3-fluoro-4-methoxybenzaldehyde (10 mmol) and 3 drops of piperidine are refluxed in 40 ml of ethanol for 5 hours. The desired product precipitates as a yellow crystalline solid during the reaction. After cooling to room temperature, the product is filtered off, washed with ethanol and dried in vacuo. Yield 2.2 g (82%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:2](=[O:10])[CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2.[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O>N1CCCCC1.C(O)C>[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
N=1C(C=C2C=CC=CC12)=O
Name
Quantity
1.54 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The desired product precipitates as a yellow crystalline solid during the reaction
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C2C(NC3=CC=CC=C23)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.